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molecular formula C11H11NO2 B8569157 2-(3-Cyano-2-methylpropionyl)phenol

2-(3-Cyano-2-methylpropionyl)phenol

Cat. No. B8569157
M. Wt: 189.21 g/mol
InChI Key: FZPUSDFIIUTNRJ-UHFFFAOYSA-N
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Patent
US04011321

Procedure details

A mixture of 2-(3-dimethylamino-2-methylpropionyl)phenol hydrochloride (2.70g), potassium cyanide (1.3g) and water (50 ml) was heated under reflux for 2 hours. The mixture was cooled, neutralised and extracted with chloroform. The extracts were dried (MgSO4) and the solvent was evaporated and purified by chromatography on a silica column to give 2-(3-cyano-2-methylpropionyl)phenol as an orange oil (1.95g).
Name
2-(3-dimethylamino-2-methylpropionyl)phenol hydrochloride
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.CN(C)[CH2:4][CH:5]([CH3:15])[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[OH:14])=[O:7].[C-:17]#[N:18].[K+]>O>[C:17]([CH2:4][CH:5]([CH3:15])[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[OH:14])=[O:7])#[N:18] |f:0.1,2.3|

Inputs

Step One
Name
2-(3-dimethylamino-2-methylpropionyl)phenol hydrochloride
Quantity
2.7 g
Type
reactant
Smiles
Cl.CN(CC(C(=O)C1=C(C=CC=C1)O)C)C
Name
Quantity
1.3 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on a silica column

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(C(=O)C1=C(C=CC=C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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